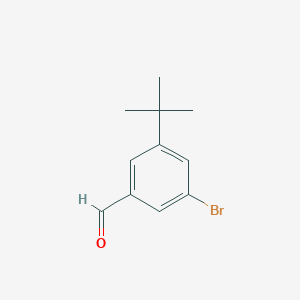

3-Bromo-5-tert-butylbenzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-tert-butylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2,3)9-4-8(7-13)5-10(12)6-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVSJGLILKTPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Utility As a Precursor in Complex Molecule Synthesis

Building Block for Biologically Relevant Scaffolds

The unique combination of functional groups in 3-Bromo-5-tert-butylbenzaldehyde makes it a valuable starting material for the construction of scaffolds with potential biological activity. The aldehyde can be readily converted into other functional groups such as amines, alcohols, or alkenes, while the bromo-substituent allows for late-stage diversification of the molecular structure.

While specific literature detailing the direct synthesis of the integrin antagonist CWHM 12 using this compound is not prevalent, the compound's structure is highly amenable to the synthesis of related beta-amino acid derivatives. The aldehyde functionality can be subjected to reactions like the Mannich reaction or reductive amination to build the core amino acid backbone.

Furthermore, the bromo-substituent is particularly useful for introducing specific functionalities required for biological activity. For instance, in the synthesis of complex peptide-based molecules, bromo-functionalized groups can act as selective cross-linking agents. A new amino acid derivative, N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine (BBAL), has been synthesized to introduce a bromoacetyl group into peptide chains. nih.gov This bromoacetyl group serves as a sulfhydryl-selective cross-linking function, enabling the creation of cyclic peptides and peptide conjugates. nih.gov This principle highlights how the bromo- functionality on a precursor like this compound could be similarly exploited to attach the molecule to other structures or to induce cyclization, key steps in forming complex biologically active molecules.

In the field of asymmetric synthesis, the development of effective chiral auxiliaries and ligands is paramount for controlling the stereochemical outcome of chemical reactions. This compound is a potential candidate for the development of such systems. The sterically bulky tert-butyl group is a common feature in many successful chiral ligands, as it can create a well-defined chiral pocket around a metal center, thereby directing the approach of reactants.

The aldehyde group provides a convenient point of attachment for connecting the molecule to a known chiral scaffold. Subsequently, the bromine atom can be substituted through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce phosphines, amines, or other coordinating groups, thus completing the synthesis of a bidentate or polydentate chiral ligand. The modular nature of this approach would allow for the systematic tuning of the ligand's steric and electronic properties to optimize its performance in asymmetric catalysis.

Construction of Advanced Organic Materials

The precise molecular geometry and reactive sites of this compound make it an attractive building block for the bottom-up construction of sophisticated organic materials with tailored properties.

Porous organic cages (POCs) and porous organic frameworks (POFs), including Covalent Organic Frameworks (COFs), are classes of materials characterized by their high surface areas, tunable porosity, and chemical stability. rsc.orgnih.gov These materials are typically synthesized through the self-assembly of organic building blocks (monomers or linkers) via strong covalent bonds. nih.gov

Aldehyde-containing molecules are frequently employed as building blocks in the synthesis of imine-linked POCs and COFs. nih.govnih.gov The reaction of an aldehyde with a primary amine forms a stable imine bond, driving the formation of the porous structure. This compound can function as a trifunctional linker in such syntheses. The aldehyde group participates in the primary imine condensation to form the cage or framework. The bulky tert-butyl groups can act as "solubilizing" groups and influence the final geometry and pore size of the material. nih.gov Crucially, the bromine atom remains as a pendant functional group within the porous structure, offering a site for post-synthetic modification. This allows for the covalent grafting of other functional molecules onto the interior or exterior surface of the porous material, thereby introducing new properties such as catalytic activity or selective binding sites.

The synthesis of these materials often involves the condensation of monomers like 1,3,5-benzenetricarbaldehyde with corresponding amines. nih.govnih.gov By using this compound, a framework with inherent functionality for further chemical transformation can be achieved.

The distinct reactivity of the aldehyde and bromo- functionalities on this compound allows for its use in the synthesis of well-defined functional polymers and dendrimers. In polymer synthesis, it can be used as a monomer in various polymerization reactions. For example, condensation polymerization involving the aldehyde group can lead to the formation of linear or cross-linked polymers where the bromo- and tert-butyl groups are regularly spaced along the polymer backbone.

For dendrimer synthesis, this molecule can act as a core or a branching unit. Starting from the aldehyde, initial reactions can build the first generation of the dendrimer. The bromine atoms can then be converted into new reactive sites (for example, via lithium-halogen exchange followed by reaction with a suitable electrophile) to allow for the growth of the subsequent generations. This iterative approach enables the precise construction of dendrimers with a high degree of branching and a functionalized periphery.

Multicomponent Reactions and Cascade Processes Utilizing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, are highly valued for their efficiency and atom economy. Benzaldehyde (B42025) derivatives are common substrates in many well-known MCRs, such as the Passerini and Ugi reactions. The aldehyde group of this compound can readily participate in such transformations, allowing for the rapid assembly of complex molecular structures. The presence of the bromo- and tert-butyl groups on the aromatic ring would be carried through the reaction, yielding highly functionalized products in a single step.

This compound is also an ideal substrate for the design of cascade (or tandem) reactions. A cascade process could be initiated at the aldehyde functionality, for example, through an olefination or an aldol (B89426) reaction. The intermediate product could then undergo a subsequent intramolecular reaction involving the bromine atom, such as a Heck reaction or a radical cyclization, to form complex polycyclic systems in a highly efficient manner. This strategy avoids the need for isolation and purification of intermediates, saving time and resources.

An In-depth Analysis of this compound

Release Date: 23 July 2024

This article provides a focused examination of the chemical compound this compound, detailing its chemical identity and exploring its role within the broader context of chemical synthesis. The information presented is based on available scientific and technical data.

Chemical Compound Profile: this compound

| Identifier | Value |

| IUPAC Name | 3-Bromo-5-(tert-butyl)benzaldehyde |

| CAS Number | 241155-85-1 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| MDL Number | MFCD27947907 |

Scalability and Process Optimization for Industrial and Academic Research

The scalability of a chemical synthesis and the optimization of its process are critical considerations for both industrial applications and large-scale academic research. These factors determine the economic viability, efficiency, and environmental impact of producing a target molecule.

For 3-Bromo-5-tert-butylbenzaldehyde, specific studies detailing its large-scale synthesis, process optimization, and scalability are not readily found in the scientific literature or patent databases. While general methods for the synthesis of substituted benzaldehydes are well-established, tailored optimization for this specific compound, including reaction conditions, catalyst selection, solvent effects, and purification techniques on an industrial scale, have not been publicly reported.

For instance, the synthesis of a related compound, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, has been described via a modified Riemmer-Tiemann reaction with a reported maximum yield of 83%. nih.gov This process involves the formylation of 4-tert-butyl phenol (B47542) followed by bromination. nih.gov However, the absence of the hydroxyl group in this compound necessitates a different synthetic strategy, and the scalability of that alternative route remains uncharacterized in the available literature.

Similarly, patents describing the industrial production of other substituted benzaldehydes, such as 3-bromobenzaldehyde (B42254) and 4-tert-butylbenzaldehyde, outline specific process conditions, including catalysts and solvent recovery systems, to maximize yield and purity. google.comgoogle.com These examples highlight the type of process optimization that would be required for this compound, but direct data for this compound is absent. The development of a scalable and optimized process for its synthesis would be a necessary step for its broader application in industrial and academic research.

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Tert Butylbenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a versatile functional group known for its susceptibility to nucleophilic attack and its ability to undergo both reduction and oxidation. Its reactivity in 3-bromo-5-tert-butylbenzaldehyde is central to its use as a building block in organic synthesis.

Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel condensation leading to racemic products)

The aldehyde carbon of this compound is electrophilic and readily undergoes attack by nucleophiles. This reactivity is harnessed in condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.

A documented example involves the reaction of this compound with malonic acid and ammonium (B1175870) acetate. This transformation is not a traditional Knoevenagel condensation but represents a related process where the aldehyde participates in a condensation cascade. In a specific study, heating these reactants in isopropanol (B130326) at reflux resulted in the formation of a solid racemic product. researchgate.net This reaction highlights the aldehyde's capacity to act as an electrophile in multi-component reactions to build more complex molecular scaffolds. researchgate.net

Table 1: Condensation Reaction of this compound

| Reactants | Reagents & Conditions | Product Type | Reference |

|---|

Reductions and Oxidations to Corresponding Alcohols and Carboxylic Acids

The reduction can typically be achieved using standard reducing agents like sodium borohydride, while oxidation is commonly performed with reagents such as potassium permanganate (B83412) or chromic acid. The specific conditions would need to be optimized to ensure high yield and to avoid side reactions involving the aryl bromide.

Imine and Oxime Formation for Ligand Synthesis

The reaction of the aldehyde with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is a cornerstone for creating ligands for metal complexes and for building blocks in pharmaceutical chemistry.

A patent document describes the synthesis of an imine from this compound as an intermediate step in a larger synthetic sequence. alfa-chemistry.com Although detailed reaction conditions and yields are proprietary, the document confirms the compound's utility in forming carbon-nitrogen double bonds through this pathway. alfa-chemistry.com The general procedure involves the reaction of the aldehyde with an amine, often with acid catalysis and removal of water to drive the equilibrium towards the imine product.

Transformations Involving the Aryl Bromide Moiety

The bromine atom on the aromatic ring is a key functional group that enables carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira Couplings)

The carbon-bromine bond in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: While specific, detailed research findings for the Suzuki-Miyaura coupling of this compound are not extensively published, its use as a starting material in synthetic routes that employ Suzuki couplings is noted in the patent literature. alfa-chemistry.com This indicates its viability as a substrate for coupling with boronic acids or their esters to form biaryl compounds. The steric hindrance from the adjacent tert-butyl group may necessitate the use of specialized palladium catalysts with bulky phosphine (B1218219) ligands to achieve efficient coupling.

Heck and Sonogashira Couplings: Similarly, while the Heck (coupling with alkenes) and Sonogashira (coupling with terminal alkynes) reactions are standard transformations for aryl bromides, documented examples specifically utilizing this compound as the substrate are not found in a broad survey of chemical literature. The general principles of these reactions suggest that, with appropriate catalyst systems, this compound should be a viable coupling partner.

Nucleophilic Aromatic Substitution with Activated Substrates

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide) to activate the aromatic ring for nucleophilic attack. In this compound, the aldehyde group is meta to the bromine atom and provides only moderate activation. Consequently, classical SNAr reactions are not expected to be favorable under standard conditions. No specific research findings detailing this transformation for the title compound were identified.

In-depth Analysis of this compound Reveals Data Scarcity in Key Chemical Transformations

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of available information regarding the specific chemical reactivity and transformation pathways of this compound, particularly concerning its electrophilic aromatic substitutions and the stereochemical control of its derivatives.

Despite extensive searches for detailed research findings on the behavior of this compound in various chemical reactions, no specific studies detailing its electrophilic aromatic substitution patterns or the diastereoselective synthesis of its derivatives could be retrieved from the public domain. The investigation sought to uncover data on reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the benzene (B151609) ring of the title compound, as well as methodologies for controlling stereochemistry in subsequent synthetic steps.

While information is available for structurally similar compounds, such as 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, this does not provide direct insight into the reactivity of the target molecule. The presence of a hydroxyl group in the ortho position to the aldehyde significantly influences the electronic and steric environment of the aromatic ring, thereby altering its reactivity in electrophilic substitution reactions and its behavior in stereoselective transformations. The findings for the hydroxylated analogue, therefore, cannot be reliably extrapolated to this compound.

This notable absence of data highlights a gap in the current body of chemical knowledge. The specific substitution pattern of a bromine atom and a bulky tert-butyl group at the meta positions relative to the aldehyde function presents an interesting case for studying regioselectivity in electrophilic aromatic substitution. However, without experimental or theoretical studies, any discussion on this topic would be purely speculative.

Similarly, the potential of this compound as a starting material for the synthesis of complex, stereochemically defined molecules remains unexplored in the available literature. There are no documented examples of its use in diastereoselective or enantioselective reactions, which are crucial aspects of modern organic synthesis.

Spectroscopic and Mechanistic Investigations in Synthesis and Reactivity

Advanced Spectroscopic Characterization for Reaction Monitoring and Product Elucidation

The unambiguous identification of 3-Bromo-5-tert-butylbenzaldehyde and the real-time monitoring of its formation and subsequent reactions are critically dependent on a suite of advanced spectroscopic techniques. These methods provide detailed structural information and allow for the tracking of reactant consumption and product formation.

Table 1: Spectroscopic Data for Related Benzaldehyde (B42025) Derivatives

| Compound | Spectroscopic Technique | Key Observations |

| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | Single-Crystal X-ray Diffraction | Orthorhombic crystal system; intramolecular O-H···O hydrogen bonding. nih.govresearchgate.net |

| 3-Bromobenzaldehyde (B42254) | Infrared (IR) Spectroscopy | Solution-state spectrum shows characteristic C=O and C-Br stretching frequencies. |

| 3-Bromobenzaldehyde | 13C Nuclear Magnetic Resonance (NMR) | Distinct signals for all carbon atoms, with the carbonyl carbon appearing significantly downfield. |

| 5-Bromosalicylaldehyde | 1H and 13C NMR | Used to confirm the reduction of the aldehyde to a salicylalcohol by monitoring the disappearance of the aldehyde proton signal and the appearance of signals for the new CH2OH group. researchgate.net |

For in-situ reaction monitoring, techniques like Fourier-transform infrared spectroscopy (FTIR) and ultraviolet-visible (UV-Vis) spectroscopy are invaluable. youtube.comresearchgate.net In-situ FTIR allows for the real-time tracking of functional group transformations. For instance, in the synthesis of a benzaldehyde, the appearance and growth of the characteristic carbonyl (C=O) stretching band around 1700 cm⁻¹ can be monitored to follow the reaction progress. youtube.com Similarly, UV-Vis spectroscopy can be employed to monitor reactions involving chromophoric species. researchgate.net The change in conjugation during the formation of the benzaldehyde ring system would lead to a shift in the absorption maximum, which can be tracked over time to determine reaction kinetics. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H NMR would provide information on the number, environment, and coupling of the aromatic and tert-butyl protons. The aldehyde proton would appear as a singlet at a characteristic downfield chemical shift (typically around 10 ppm). ¹³C NMR would complement this by showing distinct signals for each carbon atom, including the carbonyl carbon, the ipso-carbons attached to the bromine and tert-butyl groups, and the other aromatic carbons.

Kinetic and Thermodynamic Studies of Key Transformations

The rates and equilibria of chemical reactions involving this compound are governed by kinetic and thermodynamic parameters. While specific studies on this compound are not prevalent in the provided search results, general principles from related systems can be applied.

Kinetic studies of benzaldehyde synthesis can be performed using the spectroscopic methods mentioned previously. By monitoring the concentration of reactants or products as a function of time, rate laws and rate constants can be determined. For example, in the synthesis of 2-amino-4H-chromene from benzaldehyde, resorcinol, and malononitrile, UV-Vis spectroscopy was used to monitor the formation of the product at specific wavelengths where the reactants have minimal absorbance. researchgate.net This allowed for the determination of the reaction kinetics under various conditions. researchgate.net A similar approach could be used to study the kinetics of reactions involving this compound.

Thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, provide insight into the feasibility and position of equilibrium of a transformation. These parameters can be determined by studying the temperature dependence of the equilibrium constant. For instance, in the formation of boroxines from boronic acids, NMR spectroscopy was used to determine the equilibrium concentrations of the reactants and products at different temperatures, allowing for the calculation of ΔH and ΔS. clockss.org The study revealed that the formation of boroxine (B1236090) is entropically driven. clockss.org

The electronic nature of the substituents on the benzaldehyde ring can significantly influence the thermodynamics of its reactions. In superacid-catalyzed reactions of substituted benzaldehydes with benzene (B151609), it was found that benzaldehydes with electron-withdrawing groups gave substituted triphenylmethanes, while those with electron-donating groups led to unsubstituted diphenylmethane (B89790) and triphenylmethanol. elsevierpure.com This highlights the profound impact of substituents on the reaction pathway and product distribution, a principle that would also apply to the reactivity of this compound.

Elucidation of Reaction Mechanisms and Identification of Transient Intermediates

Understanding the detailed step-by-step pathway of a reaction, including the identification of any short-lived intermediates, is crucial for optimizing reaction conditions and developing new synthetic methodologies.

The synthesis of this compound would likely proceed via electrophilic aromatic substitution on a suitable precursor, such as tert-butylbenzene. The mechanism of such a reaction would involve the generation of an electrophile (e.g., Br⁺ from Br₂ and a Lewis acid, and a formylating agent) which then attacks the electron-rich aromatic ring. The regioselectivity of this substitution would be directed by the existing tert-butyl group.

In some modern synthetic methods, transient species play a key role in directing the reaction. For example, a metal-free ortho-C-H borylation of benzaldehyde derivatives has been developed using a transient imine as a directing group. organic-chemistry.org In this process, the benzaldehyde first reacts with an amine to form an imine in situ. This transient imine then directs the borylation to the ortho position before being hydrolyzed to regenerate the aldehyde functionality. organic-chemistry.org

The identification of transient intermediates often requires specialized techniques. In-situ spectroscopic methods are again at the forefront. For example, in the conversion of benzal halides to benzaldehydes using aqueous dimethylamine (B145610), a proposed mechanism involves the formation of a dimethylamine adduct as a transient intermediate, which then undergoes rearrangement and hydrolysis. organic-chemistry.org While not directly observed, its existence is inferred from the reaction products and kinetics.

Advanced techniques such as time-resolved in-situ X-ray absorption spectroscopy (XAS) can provide unprecedented detail about the electronic structure and coordination environment of atoms during a reaction, enabling the characterization of transient species in mechanochemical synthesis. nih.gov While this technique is more commonly applied to solid-state reactions, its principles could be adapted for solution-phase studies under specific conditions.

Computational and Theoretical Studies of 3 Bromo 5 Tert Butylbenzaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) are frequently employed to calculate properties such as molecular orbital energies, charge distributions, and molecular electrostatic potential (MEP) maps.

For instance, a comprehensive theoretical analysis of 5-Bromo-2-Hydroxybenzaldehyde using DFT with the B3LYP functional and 6-311++G(d,p) basis set has provided valuable insights into its electronic properties. nih.gov These studies typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

While specific calculated values for 3-Bromo-5-tert-butylbenzaldehyde are not readily found, we can extrapolate from the study of its hydroxy derivative, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. nih.govresearchgate.net The presence of the hydroxyl group is expected to influence the electronic distribution, primarily through resonance and inductive effects. For this compound, the electronic landscape would be shaped by the competing effects of the electron-withdrawing bromine and aldehyde groups, and the electron-donating tert-butyl group.

A molecular electrostatic potential (MEP) map visually represents the electrostatic potential on the electron density surface. For a related compound, 5-Bromo-2-Hydroxybenzaldehyde, MEP analysis helps in identifying the regions prone to electrophilic and nucleophilic attack. nih.gov It can be predicted that for this compound, the region around the oxygen atom of the carbonyl group would exhibit a negative potential (red/yellow), making it a likely site for nucleophilic attack. Conversely, the hydrogen atom of the aldehyde group and the regions ortho and para to the electron-withdrawing groups would show a more positive potential (blue), indicating susceptibility to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively low | Influence of electron-withdrawing bromine and aldehyde groups. |

| LUMO Energy | Relatively low | Presence of the electrophilic carbonyl group. |

| HOMO-LUMO Gap | Moderate | Balance between electron-donating and withdrawing groups. |

| Mulliken Charge on C=O Carbon | Positive | High polarization of the carbonyl bond. |

| Mulliken Charge on Bromine | Negative | High electronegativity of bromine. |

| Molecular Electrostatic Potential | Negative potential around the carbonyl oxygen; Positive potential around the aldehyde hydrogen and aromatic protons. | General characteristics of substituted benzaldehydes. |

Molecular Modeling and Conformational Analysis of Derived Systems

The three-dimensional structure of a molecule is intimately linked to its reactivity and biological activity. Molecular modeling and conformational analysis aim to identify the most stable conformations and understand the energetic barriers between them.

A study on the crystal structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde revealed that the molecule is essentially planar, with the conformation stabilized by an intramolecular hydrogen bond between the hydroxyl and aldehyde groups. nih.govresearchgate.net For this compound, which lacks the 2-hydroxy group, the conformational landscape will be primarily determined by the steric interactions between the aldehyde group and the adjacent hydrogen atom, as well as the bulky tert-butyl group.

The rotation of the aldehyde group relative to the benzene (B151609) ring is a key conformational feature. It is generally accepted that for many benzaldehyde (B42025) derivatives, the planar conformation where the carbonyl group is coplanar with the ring is the most stable due to favorable π-conjugation. The presence of the bulky tert-butyl group at the meta position is not expected to significantly hinder the planarity of the aldehyde group.

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry allows for the simulation of reaction pathways and the characterization of transition states, providing a deeper understanding of reaction mechanisms and kinetics. While specific reaction pathway simulations for this compound are not documented, general principles of electrophilic aromatic substitution and nucleophilic addition to the carbonyl group can be applied.

For electrophilic aromatic substitution reactions, the directing effects of the substituents play a crucial role. The aldehyde group is a meta-director and deactivating, while the bromine atom is an ortho-, para-director and deactivating. The tert-butyl group is an ortho-, para-director and activating. The interplay of these directing effects would determine the regioselectivity of electrophilic attack on the aromatic ring. Computational methods can be used to calculate the energies of the possible intermediates (sigma complexes) to predict the most likely substitution pattern.

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. Theoretical studies can model the approach of a nucleophile to the carbonyl carbon, calculating the activation energy and the structure of the transition state. The electrophilicity of the carbonyl carbon in this compound would be enhanced by the electron-withdrawing effect of the bromine atom, making it susceptible to nucleophilic attack.

Prediction of Structure-Reactivity Relationships and Selectivity Profiles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

While a specific QSAR study including this compound is not available, QSAR studies on other substituted benzaldehydes have been performed to predict various properties, such as their inhibitory activity against certain enzymes. These studies often use a combination of electronic, steric, and hydrophobic descriptors.

For this compound, relevant descriptors would include:

Electronic Descriptors: Hammett constants (σ) for the bromo, tert-butyl, and aldehyde groups, as well as calculated properties like HOMO/LUMO energies and atomic charges.

Steric Descriptors: Taft steric parameters (Es) or calculated van der Waals volumes to account for the bulk of the tert-butyl group.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) to describe the molecule's lipophilicity.

By developing a QSAR model for a series of related compounds, it would be possible to predict the reactivity and selectivity of this compound in various chemical transformations. For instance, the regioselectivity of electrophilic substitution could be correlated with the calculated electron densities at different positions on the aromatic ring.

Future Research Directions and Emerging Paradigms in 3 Bromo 5 Tert Butylbenzaldehyde Chemistry

Novel Catalytic Transformations and Ligand Design

The presence of a bromo-substituent on the aromatic ring of 3-Bromo-5-tert-butylbenzaldehyde opens the door to a plethora of catalytic cross-coupling reactions. Future research will likely focus on expanding the repertoire of these transformations beyond traditional methods.

Novel Catalytic Reactions: The development of novel catalytic systems is a key area of future research. mdpi.comcas.orgacs.org This includes the exploration of photoredox catalysis for C-H functionalization reactions, allowing for the direct introduction of new substituents onto the benzaldehyde (B42025) core under mild conditions. nih.gov Furthermore, dual catalytic approaches, combining transition-metal catalysis with organocatalysis, could enable previously inaccessible transformations, leading to the synthesis of highly complex molecules from this compound in a single step. mdpi.com

Advanced Ligand Design: The efficiency and selectivity of cross-coupling reactions are heavily dependent on the nature of the ligands employed. Future efforts in ligand design will focus on creating more robust and versatile systems for reactions involving sterically hindered substrates like this compound. nih.govacs.orgnih.gov The development of ligands that can operate under ligand-free conditions or in aqueous media would also represent a significant step towards more sustainable and cost-effective synthetic protocols. rsc.orgrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes towards continuous flow chemistry and automated platforms, offering enhanced control, safety, and efficiency. researchgate.net

Flow Chemistry Applications: The synthesis and functionalization of this compound derivatives are well-suited for flow chemistry. acs.orgmit.edu Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. nih.govacs.org This is particularly advantageous for exothermic reactions or when dealing with unstable intermediates.

Automated Synthesis: Automated synthesis platforms, which integrate robotics and software, can accelerate the discovery and optimization of new reactions involving this compound. merckmillipore.commetoree.comwikipedia.org These systems can perform high-throughput screening of catalysts, ligands, and reaction conditions, significantly reducing the time and resources required for methods development. researchgate.netchemspeed.com

Exploration of Unconventional Reaction Media and Sustainable Solvents

The principles of green chemistry are increasingly influencing the design of synthetic processes. A key aspect of this is the replacement of conventional volatile organic compounds with more sustainable alternatives. neuroquantology.comwikipedia.org

Ionic Liquids and Deep Eutectic Solvents: Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising green solvents for a variety of organic reactions. acsgcipr.orgnih.govacs.orgnih.gov Their unique properties, such as low volatility, high thermal stability, and tunable polarity, can enhance reaction rates and selectivities in transformations involving this compound. Research in this area will focus on designing task-specific ILs and DESs that are both efficient and recyclable.

Bio-based and Water-based Systems: The use of water and bio-based solvents, such as ethanol (B145695) and glycerol, is another key trend in sustainable chemistry. numberanalytics.comresearchgate.net Developing catalytic systems that are effective in these environmentally benign media will be a major focus, further reducing the environmental impact of syntheses involving this compound.

Potential in Materials Science Beyond Current Applications

The unique substitution pattern of this compound makes it an attractive monomer for the synthesis of functional polymers and advanced materials.

Functional Polymers: The aldehyde group can be readily converted into a variety of other functional groups, allowing for the incorporation of this unit into polymer backbones or as pendant groups. nih.govresearchgate.netnih.govacs.orgwustl.edu This could lead to the development of new materials with tailored optical, electronic, or mechanical properties. For instance, polymers incorporating the 3-bromo-5-tert-butylphenyl moiety might exhibit interesting liquid crystalline or photoluminescent behavior.

Advanced Materials: The bromine atom provides a handle for further functionalization, such as through cross-coupling reactions, to create more complex and functional materials. This could include the synthesis of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Synergistic Approaches with Retrosynthesis and Machine Learning

The integration of computational tools, particularly machine learning, is set to revolutionize the way chemical synthesis is planned and executed. chemai.ionih.gov

Predictive Reaction Optimization: Machine learning models can also be used to predict the optimal conditions for a given chemical reaction, including the choice of catalyst, solvent, and temperature. nih.govmdpi.combeilstein-journals.orgprismbiolab.comresearchgate.net This data-driven approach can significantly accelerate the optimization of reactions involving this compound, leading to higher yields and purities.

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for 3-Bromo-5-tert-butylbenzaldehyde to maximize yield?

- Methodological Approach :

- Optimize reaction parameters by testing catalysts (e.g., Lewis acids like AlCl₃ or FeCl₃), solvents (polar aprotic vs. halogenated), and temperatures (60–120°C).

- Use regioselective bromination protocols, such as electrophilic substitution on 5-tert-butylbenzaldehyde derivatives. Monitor intermediates via TLC or HPLC.

- Reference similar syntheses: Acetal protection strategies (e.g., benzaldimine intermediates) can reduce side reactions .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Step-by-Step Analysis :

- NMR : Assign peaks using - and -NMR, focusing on aldehyde proton (~10 ppm) and tert-butyl group signals (1.3 ppm, singlet).

- X-ray Crystallography : Prepare single crystals via slow evaporation (e.g., ethanol/water). Refine structure using SHELXL . Compare bond angles with tert-butyl-substituted analogs (e.g., 5-tert-butyl-2-hydroxybenzaldehyde ).

Q. What safety protocols are critical when handling this compound in the lab?

- Safety Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in airtight containers away from oxidizing agents.

- Dispose of waste via halogenated organic waste streams, adhering to institutional guidelines .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound?

- Mechanistic Insights :

- The tert-butyl group induces steric hindrance, reducing accessibility to the para-position. Electron-donating effects stabilize the aldehyde moiety, altering nucleophilic attack sites.

- Compare with derivatives lacking bulky substituents (e.g., 2-Bromo-5-hydroxybenzaldehyde ) to isolate steric/electronic contributions.

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?

- Conflict Resolution Strategy :

- Cross-validate using multiple techniques: If NMR suggests unexpected tautomerism, confirm via IR (aldehyde C=O stretch ~1700 cm⁻¹) or X-ray .

- Perform DFT calculations to model electronic environments and compare with experimental results (e.g., bond lengths in crystal structures ).

Q. What computational tools are recommended to predict the catalytic activity of this compound in cross-coupling reactions?

- Computational Workflow :

- Use Gaussian or ORCA for DFT studies to evaluate Suzuki-Miyaura coupling potential. Analyze frontier molecular orbitals (HOMO-LUMO gaps) and Pd-complexation energy.

- Benchmark against known brominated aryl substrates (e.g., phenylboronic acid derivatives ).

Q. What strategies improve regioselectivity in derivatization reactions of this compound?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。